molecular formula C29H28N4O5 B2525704 2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 361366-51-0

2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2525704
CAS No.: 361366-51-0
M. Wt: 512.566
InChI Key: XTDHEOGJUOXHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzo[de]isoquinoline-1,3(2H)-dione core conjugated to a piperazine moiety via a 2-oxoethyl linker. The piperazine group is further substituted with a 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl chain. This design integrates multiple pharmacophoric elements:

  • The benzo[de]isoquinoline-dione scaffold is known for its planar aromatic structure, which often enhances intercalation with biological targets like enzymes or receptors .
  • The piperazine ring is a common feature in CNS-active compounds, facilitating interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .

Properties

IUPAC Name

2-[2-[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O5/c34-22(16-33-26(35)20-5-1-3-17-4-2-6-21(23(17)20)27(33)36)31-12-9-30(10-13-31)11-14-32-28(37)24-18-7-8-19(15-18)25(24)29(32)38/h1-8,18-19,24-25H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDHEOGJUOXHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)CN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential biological activities. Its structural features suggest it may interact with various biological pathways, particularly in the context of cancer and neurodegenerative diseases. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique combination of isoindole and piperazine moieties along with a benzoisoquinoline core. This structural diversity may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight286.31 g/mol
CAS Number125700-73-4

Research indicates that compounds similar to this one may exert their effects through the inhibition of specific signaling pathways. For instance, studies have shown that derivatives can inhibit the Wnt/β-catenin pathway, which is crucial in various cellular processes including proliferation and differentiation . The inhibition of this pathway has been linked to the promotion of cardiomyogenesis and potential anticancer effects.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For example:

  • Wnt Signaling Inhibition : Compounds that inhibit Wnt signaling have been shown to reduce tumor growth in various cancer models. The compound may share this property due to its structural similarities with known Wnt inhibitors .

Neuroprotective Effects

The compound's potential neuroprotective properties are also noteworthy. Research has suggested that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is critical for memory and learning processes. This inhibition could provide therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

  • Cardiomyogenesis Induction : A study demonstrated that a structurally similar compound significantly enhanced cardiomyocyte differentiation from human embryonic stem cells (hESCs) by inhibiting the Wnt pathway . The compound's ability to stabilize Axin and inhibit tankyrase enzymes was highlighted as a mechanism for promoting cardiac lineage commitment.
  • Acetylcholinesterase Inhibition : Another study focused on the synthesis of derivatives that showed promising AChE inhibitory activity, suggesting potential applications in treating neurodegenerative disorders .

Research Findings

Recent investigations into related compounds have yielded significant insights into their biological activities:

CompoundActivity TypeIC50 (nM)Reference
Compound 1Wnt Inhibition26
Compound 2AChE Inhibition51
Compound 3Cardiomyogenesis-

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and pharmacological features of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight Pharmacological Activity Key Structural Features Synthetic Route
Target Compound: 2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Not explicitly given Estimated ~550–600 Not reported (inferred CNS activity) Benzo[de]isoquinoline-dione + piperazine + methanoisoindole-dione Likely involves coupling of piperazine and isoindole precursors
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9) C22H25N3O2 363.46 High 5-HT1A receptor affinity (Ki < 10 nM) Isoindolinone + 2-methoxyphenyl-piperazine Piperazine-isoindolinone coupling via N-chloroalkyl intermediate
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione C29H20N4O2 464.50 Anticancer, kinase inhibition Isoindoline-dione + diphenylimidazole Multi-step condensation and cyclization
PS25: 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(5-(4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)propyl)piperazin-1-yl)-2'-methyl-[1,1'-biphenyl]-2-yl)-N,2-dimethylpropanamide C43H41F6N5O3 814.81 Neurokinin 1 (NK1) receptor antagonist Epoxyisoindole-dione + piperazine + trifluoromethylphenyl Bromopropyl intermediate coupled to piperazine
(3aR,4S,7R,7aS)-2-[[(1S,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione C28H36N4O2S 492.68 Not reported (structural focus) Methanoisoindole-dione + benzisothiazole-piperazine + cyclohexyl Multi-step alkylation and cyclization

Key Observations:

Structural Complexity: The target compound is more elaborate than most analogs, combining a benzo[de]isoquinoline-dione with a methanoisoindole-dione. This may enhance target selectivity but complicate synthesis .

Pharmacological Trends : Piperazine-containing analogs (e.g., Compound 9, PS25) show affinity for CNS receptors (5-HT1A, NK1), suggesting the target compound may share similar applications .

Synthetic Challenges : The target’s multi-step synthesis likely requires precise coupling of bulky intermediates, akin to PS25’s bromopropyl-piperazine strategy .

Research Findings and Implications

Receptor Binding: Piperazine-isoindolinone hybrids (e.g., Compound 9) exhibit nanomolar affinity for 5-HT1A, implying the target compound’s piperazine moiety could confer similar activity .

Synthetic Feasibility : Evidence from PS25’s synthesis supports the viability of using brominated intermediates to link piperazine and isoindole-dione units, though steric hindrance may require optimized conditions.

Structural Optimization: The benzo[de]isoquinoline-dione in the target compound may outperform simpler isoindolinones (e.g., Compound 9) in terms of metabolic stability due to increased aromatic surface area .

Unresolved Questions : The exact biological targets and pharmacokinetic profile of the target compound remain uncharacterized. Further studies should prioritize in vitro receptor binding assays and ADMET profiling.

Q & A

Q. What ethical and safety guidelines apply to handling this compound in preclinical studies?

  • Answer :
  • In vitro protocols : Follow OECD 439 for skin irritation testing and ISO 10993-5 for cytotoxicity .
  • Animal studies : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample-size justification .
  • Data integrity : Use blockchain-enabled ELNs (electronic lab notebooks) to ensure traceability and prevent data manipulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.